

Application Note: High-Efficiency Separation of Pinostrobin Using Centrifugal Partition Chromatography

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Compound of Interest

Compound Name: Pinostrobin

Cat. No.: B1236245

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Introduction

Pinostrobin, a bioactive flavonoid found in various medicinal plants such as *Boesenbergia rotunda*, has garnered significant interest for its potential therapeutic applications.[1][2][3] Traditional methods for its isolation often involve multiple chromatographic steps, which can be time-consuming and may lead to sample loss.[4][5] Centrifugal Partition Chromatography (CPC), a liquid-liquid separation technique, offers a robust and efficient alternative for the purification of natural products.[6][7][8] This application note details a one-step Centrifugal Partition Chromatography protocol for the rapid separation of **pinostrobin**, yielding high purity and recovery. The method is particularly advantageous as it avoids the use of solid stationary phases, minimizing irreversible adsorption of the sample.[2][6]

Principle of Centrifugal Partition Chromatography

CPC is a preparative chromatographic technique that utilizes a biphasic liquid system where one liquid acts as the stationary phase, immobilized by a strong centrifugal force, while the other serves as the mobile phase.[6][7] The separation is based on the differential partitioning of solutes between the two immiscible liquid phases, governed by their respective partition coefficients (K). [1][6] This technique allows for high sample loading and recovery, making it an ideal method for preparative-scale purification.[6]

Experimental Protocols

1. Preparation of Crude Extract

Prior to CPC separation, a crude extract rich in **pinostrobin** is required. The following is a general protocol for obtaining such an extract from *Boesenbergia rotunda*:

- Plant Material: Dried and powdered rhizomes of *Boesenbergia rotunda*. For optimal extraction, a particle size of 125 μm is recommended.[2][9]
- Extraction Solvent: n-hexane.
- Extraction Method: Ultrasound-assisted extraction is an efficient method.[1][2]
 - Mix the powdered plant material with n-hexane at a solid-to-liquid ratio of 1:30 g/mL.[2][9]
 - Perform ultrasonication for 10 minutes.[2][9]
 - Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude n-hexane extract.

2. Centrifugal Partition Chromatography (CPC) Protocol for **Pinostrobin** Separation

This protocol is optimized for the separation of **pinostrobin** from a crude extract of *Boesenbergia rotunda*.

- CPC Instrument: A commercially available Centrifugal Partition Chromatograph.
- Biphasic Solvent System: A mixture of n-hexane, methanol (MeOH), and water (H₂O) at a volume ratio of 5:3.4:1.6 (v/v/v).[1][2]
 - Prepare the solvent system by mixing the three solvents in the specified ratio in a separatory funnel.
 - Shake the funnel vigorously to ensure thorough mixing and allow the two phases to separate completely.
 - Degas both the upper (n-hexane rich) and lower (aqueous methanol rich) phases prior to use.

- Sample Preparation:
 - Dissolve the crude n-hexane extract in ethyl acetate to a concentration of 1 g/mL.[1]
 - For injection, mix 0.5 mL of the crude extract solution with 7 mL of a diluent system composed of a 1:1 ratio of methanol and the upper phase of the solvent system (3.5 mL:3.5 mL).[1][2]
- CPC Operational Parameters:
 - Mode of Operation: Ascending mode (the lower phase is the stationary phase, and the upper phase is the mobile phase).[1][2]
 - Stationary Phase: The lower phase of the n-hexane/MeOH/H₂O system.
 - Mobile Phase: The upper phase of the n-hexane/MeOH/H₂O system.
 - Rotational Speed: Set according to the instrument manufacturer's recommendations to ensure retention of the stationary phase.
 - Flow Rate: A typical flow rate for analytical to semi-preparative CPC is in the range of 1-10 mL/min. The specific study achieving the presented results completed the extrusion process in 30 minutes.[1][2]
 - Injection: Inject the prepared sample solution into the CPC system.
 - Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions at regular intervals. The separation of **pinostrobin** is typically achieved within 30 minutes.[2][9]
- Fraction Analysis:
 - Analyze the collected fractions using a suitable analytical technique such as Ultra High-Performance Liquid Chromatography (UHPLC) to identify the fractions containing pure **pinostrobin**. [1][2]
 - Combine the fractions containing the purified **pinostrobin**.

- Evaporate the solvent to obtain the purified compound.
- Confirm the identity and purity of the isolated **pinostrobin** using spectroscopic methods like ^1H -NMR and mass spectrometry (LC-ESI-MS/MS).[\[1\]](#)[\[2\]](#)

Data Presentation

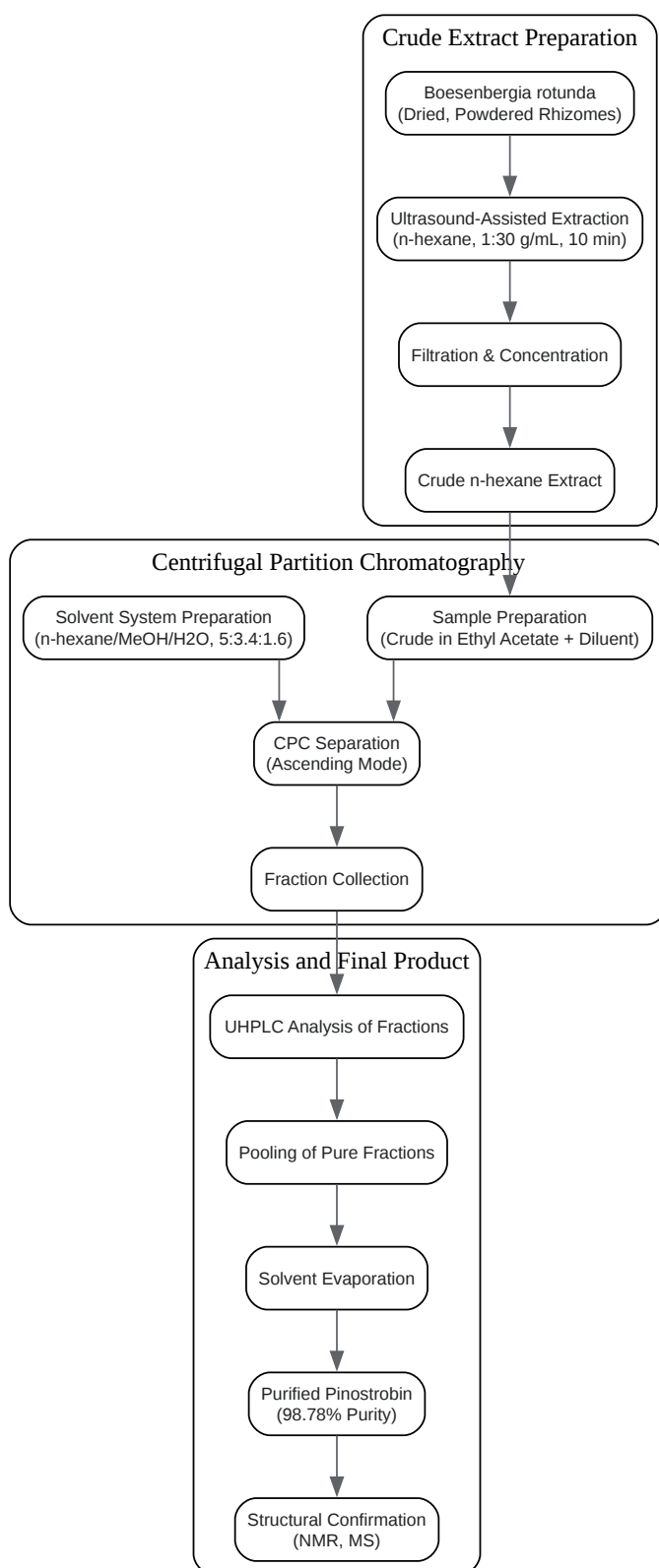
The following table summarizes the quantitative results from the separation of **pinostrobin** from a crude extract of *Boesenbergia rotunda* using the described CPC protocol.

Parameter	Value	Reference
Starting Material	67 mg of crude extract	[2] [9]
Isolated Pinostrobin	2.16 mg	[2]
Purity of Pinostrobin	98.78%	[1] [2]
Separation Time	30 minutes	[2] [9]
CPC Solvent System	n-hexane/MeOH/H ₂ O (5:3.4:1.6, v/v)	[1] [2]
Mode of Operation	Ascending	[1] [2]

Visualizations

Experimental Workflow for **Pinostrobin** Separation

The following diagram illustrates the key steps in the experimental workflow, from the preparation of the plant material to the final analysis of the purified **pinostrobin**.

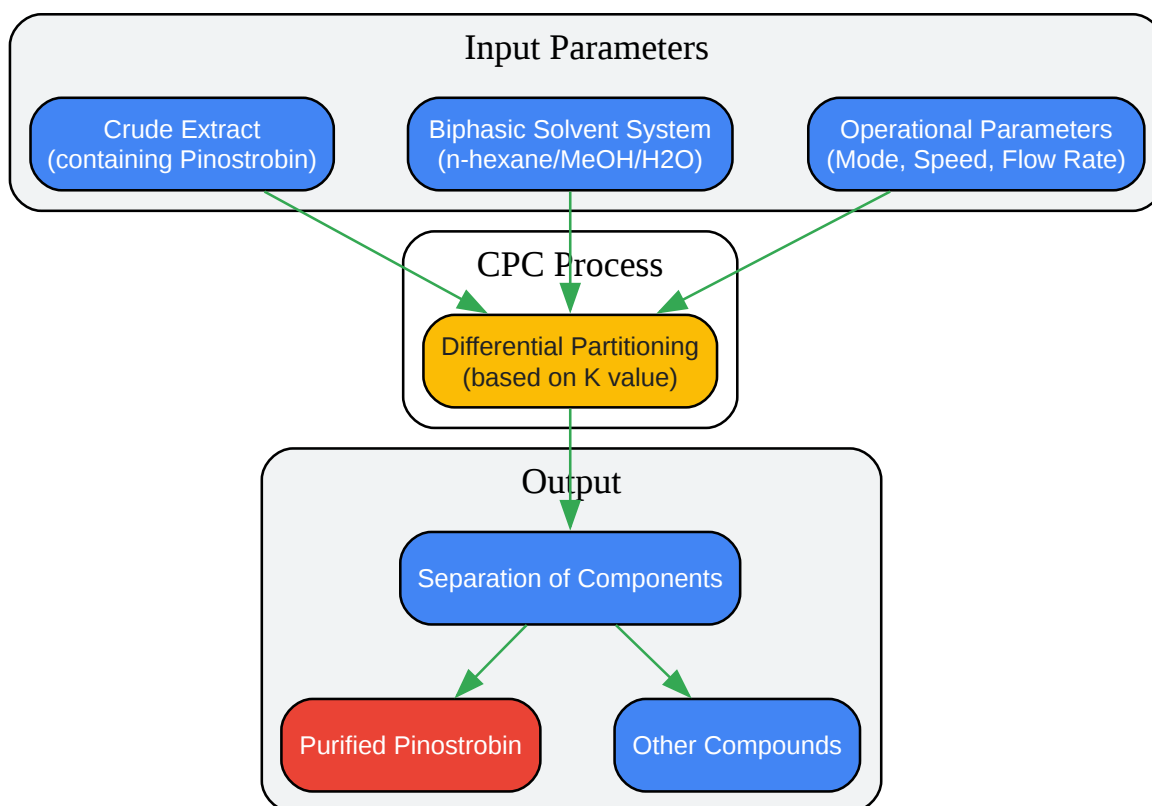


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Caption: Workflow for the isolation of **pinostrobin** using CPC.

Logical Relationship in CPC Separation

This diagram outlines the fundamental principles and key parameters influencing the success of the CPC separation.



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Caption: Key factors influencing CPC separation of **pinostrobin**.

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